Gallocatechin

Description

Historical Perspectives and Contemporary Significance of (+)-Gallocatechin in Phytochemistry and Biomedicine

The history of studying catechins, including (+)-Gallocatechin, is closely linked to the consumption and analysis of tea. Tea has been consumed for centuries, with traditional medicine attributing various health benefits to it. Early phytochemical research aimed to identify the compounds responsible for these effects. (+)-Gallocatechin was first isolated from green tea by Michiyo Tsujimura in 1934. wikipedia.org This isolation marked a step in understanding the complex chemical composition of tea and paved the way for further investigation into individual catechins.

In contemporary research, (+)-Gallocatechin holds significance due to its reported biological activities. It has been identified as a polyphenol and flavonoid with diverse properties. caymanchem.com Its presence in commonly consumed items like green and black tea makes it a relevant compound for studying the link between diet and health. foodb.ca Modern research utilizes advanced analytical techniques to isolate, identify, and quantify (+)-Gallocatechin in various plant sources.

Differentiating (+)-Gallocatechin from Related Flavan-3-ols in Research

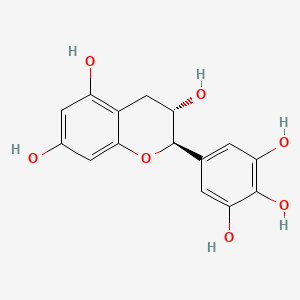

(+)-Gallocatechin is one of several flavan-3-ols found in plants. It shares a basic flavan (B184786) skeleton with related compounds such as catechin (B1668976), epicatechin, epigallocatechin, and their galloylated forms (e.g., this compound gallate, epithis compound gallate, epicatechin gallate, and catechin gallate). The key differences lie in the stereochemistry at the C-2 and C-3 positions of the C-ring and the presence or absence of a gallate ester group at the C-3 position.

(+)-Gallocatechin has a trans configuration at the C-2 and C-3 positions and a trihydroxyl group on the B-ring. wikipedia.orgnih.gov This distinguishes it from its epimer, (-)-epithis compound (B1671488), which has a cis configuration at C-2 and C-3 and a trihydroxyl group on the B-ring. wikipedia.orgnih.gov Similarly, it differs from (+)-catechin, which has a trans configuration at C-2 and C-3 but a dihydroxyl group on the B-ring. wikipedia.org

The galloylated forms, such as (+)-gallocatechin gallate, have a gallate moiety attached, typically at the C-3 position. nih.gov This esterification significantly impacts their properties and biological activities compared to their non-galloylated counterparts. For instance, this compound gallate (GCG) has shown high neuroprotective effects against glutamate (B1630785) excitotoxicity in studies, a property also observed in epithis compound gallate (EGCG), but GCG was found not to be neurocytotoxic at concentrations where EGCG was. mdpi.com

The structural differences among these flavan-3-ols lead to variations in their absorption, metabolism, and interactions with biological targets, which is a critical aspect of research in this field.

Scope and Objectives of Current Research on (+)-Gallocatechin

Current research on (+)-Gallocatechin is broad, encompassing its identification and quantification in various plant sources, investigation of its biological activities, and exploration of its potential applications.

One area of research focuses on the distribution of (+)-Gallocatechin in different plant species and varieties, particularly within the Camellia genus. Studies analyze the levels of (+)-Gallocatechin and other catechins to understand their natural variation and potential as markers for specific plant types or processing suitability. windows.net

Another significant objective is the detailed investigation of the biological effects of (+)-Gallocatechin. Research explores its antioxidant, antimutagenic, and potential anti-cancer properties. For example, studies have shown that (+)-Gallocatechin can inhibit the adherence of certain oral bacteria and exhibit antimutagenic properties in specific cell lines. caymanchem.com Furthermore, its effect on cancer cell proliferation has been investigated. caymanchem.com

The neuroprotective potential of this compound gallate (GCG), a derivative of this compound, against glutamate-induced oxidative stress has also been a subject of recent research, highlighting the ongoing interest in the effects of this compound-related compounds on neurological health. mdpi.com Studies have also explored the effects of GCG-rich green tea extract on cognitive function in animal models. frontiersin.org

Research also aims to understand the mechanisms of action of (+)-Gallocatechin at the cellular and molecular levels, differentiating its effects from those of other catechins. This includes examining its interactions with enzymes, receptors, and signaling pathways.

Current research also involves developing efficient methods for the isolation and purification of (+)-Gallocatechin from natural sources for further study and potential application.

Structure

3D Structure

Properties

IUPAC Name |

(2R,3S)-2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-chromene-3,5,7-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O7/c16-7-3-9(17)8-5-12(20)15(22-13(8)4-7)6-1-10(18)14(21)11(19)2-6/h1-4,12,15-21H,5H2/t12-,15+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMOCLSLCDHWDHP-SWLSCSKDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC(=C(C(=C3)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](OC2=CC(=CC(=C21)O)O)C3=CC(=C(C(=C3)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10914220 | |

| Record name | Gallocatechin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10914220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | (+)-Gallocatechin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038365 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

970-73-0, 1617-55-6 | |

| Record name | Gallocatechin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=970-73-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | rel-(2R,3S)-3,4-Dihydro-2-(3,4,5-trihydroxyphenyl)-2H-1-benzopyran-3,5,7-triol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1617-55-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gallocatechol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000970730 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gallocatechol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001617556 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gallocatechin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=674038 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Gallocatechin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10914220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GALLOCATECHIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HEJ6575V1X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | (+)-Gallocatechin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038365 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

189 - 191 °C | |

| Record name | (+)-Gallocatechin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038365 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Biosynthesis and Metabolic Pathways of + Gallocatechin

Elucidation of Biosynthetic Precursors and Enzymatic Steps in (+)-Gallocatechin Formation

The biosynthesis of (+)-Gallocatechin is integrated within the broader phenylpropanoid and flavonoid pathways. mdpi.comresearchgate.net These pathways utilize precursors derived from the shikimic acid pathway. oup.comresearchgate.netrsc.orgaip.org

Shikimic Acid Pathway Intermediates

The shikimic acid pathway is a crucial source of precursors for the biosynthesis of aromatic compounds in plants, including the flavonoids. oup.comresearchgate.netrsc.org Gallic acid, a precursor for galloylated catechins which are structurally related to this compound, is produced in the plastid from 3-dehydroshikimic acid, an intermediate of the shikimic acid pathway. rsc.orgnih.gov Studies using radioactively labeled shikimic acid have shown its incorporation into gallic acid in tea shoots. tandfonline.comtandfonline.comoup.com This conversion appears to involve the dehydrogenation of shikimic acid, potentially with 3-dehydroshikimic acid as an intermediate. nih.govtandfonline.comtandfonline.comoup.com

Flavonoid Pathway Branching and Specificity for (+)-Gallocatechin

The flavonoid biosynthetic pathway branches at dihydroflavonols, leading to the formation of various flavonoid subclasses, including flavan-3-ols like (+)-gallocatechin. mdpi.com Leucoanthocyanidins, synthesized from dihydroflavonols by dihydroflavonol 4-reductase (DFR), are key intermediates. mdpi.com Leucoanthocyanidin reductase (LAR) catalyzes the conversion of leucoanthocyanidins into 2,3-trans-flavan-3-ols, such as (+)-catechin and (+)-gallocatechin. mdpi.commdpi.comup.ac.za Specifically, leucodelphinidin is converted into (+)-gallocatechin by LAR. mdpi.commdpi.com In some plants, like Norway spruce, the formation of the trihydroxylated B ring characteristic of this compound occurs at the level of flavan-3-ols, rather than at the dihydroflavonol stage as seen in many angiosperms. researchgate.netnih.govup.ac.za

Role of Flavonoid 3',5'-Hydroxylase (F3'5'H) in this compound Biosynthesis

Flavonoid 3',5'-hydroxylase (F3'5'H) is a cytochrome P450-dependent monooxygenase that plays a critical role in determining the hydroxylation pattern of the flavonoid B-ring. nih.gov This enzyme catalyzes the hydroxylation at the 3' and 5' positions, leading to the formation of flavonoids with a trihydroxylated B-ring, characteristic of the this compound structure. nih.gov In Norway spruce, a specific F3'5'H gene has been identified and shown to be involved in the conversion of 2,3-(trans)-(+)-catechin to 2,3-(trans)-(+)-gallocatechin through heterologous expression studies. researchgate.netnih.govup.ac.za The transcript abundance of this F3'5'H gene increased significantly during fungal infection, suggesting its importance in this compound biosynthesis as a defense response. researchgate.netnih.govup.ac.za In tea plants, F3'5'H is also an important branch point enzyme in flavan-3-ol (B1228485) synthesis and catalyzes the conversion of various flavonoid substrates into 3',4',5'-hydroxylated derivatives. nih.gov

Involvement of Shikimate Dehydrogenases in Galloylated Catechin (B1668976) Synthesis

Shikimate dehydrogenases (SDHs) are enzymes involved in the shikimic acid pathway, catalyzing the conversion of 3-dehydroshikimate to shikimate. researchgate.netnih.gov In tea plants, specific shikimate dehydrogenases, such as CsSDH3 and CsSDH4, have been identified and shown to play an essential role in the biosynthesis of galloylated catechins. oup.comresearchgate.netnih.govoup.com These enzymes contribute to the accumulation of galloylated catechins by catalyzing gallic acid production from 3-dehydroquinate. oup.comresearchgate.netnih.gov Overexpression of CsSDH3 and CsSDH4 in transgenic tomato plants led to a marked increase in gallic acid and galloylated catechin contents. oup.comresearchgate.netnih.gov

A summary of key enzymes and their roles in the biosynthesis of (+)-Gallocatechin and related compounds is presented in the table below:

| Enzyme Name | Abbreviation | Role in Biosynthesis | Relevant Pathway |

| Shikimate Dehydrogenase | SDH | Catalyzes conversion of 3-dehydroshikimate to shikimate; involved in gallic acid production. | Shikimic Acid Pathway |

| Leucoanthocyanidin Reductase | LAR | Converts leucoanthocyanidins (e.g., leucodelphinidin) to 2,3-trans-flavan-3-ols like (+)-gallocatechin. | Flavonoid Pathway |

| Flavonoid 3',5'-Hydroxylase | F3'5'H | Catalyzes hydroxylation of the B-ring at the 3' and 5' positions, leading to the trihydroxylated structure of this compound. | Flavonoid Pathway |

| Dihydroflavonol 4-reductase | DFR | Converts dihydroflavonols to leucoanthocyanidins. | Flavonoid Pathway |

Genetic and Molecular Regulation of (+)-Gallocatechin Biosynthesis

The biosynthesis of flavonoids, including (+)-gallocatechin, is a complex process regulated by genetic and environmental factors. researchgate.net

Transcriptomic Analysis of Genes Involved in this compound Production

Transcriptomic analysis has been employed to identify genes involved in this compound biosynthesis and their regulation. In white spruce (Picea glauca), transcriptomic data highlighted genes associated with the phenylpropanoid pathway that were differentially expressed in individuals with high this compound content. frontiersin.org Key genes in the flavonoid pathway, such as FLS, UGT, and F3H, displayed opposite expression patterns in individuals producing high levels of this compound compared to those producing high levels of other flavonoids like taxifolin (B1681242) glucoside. frontiersin.org This suggests a complex regulatory network influencing the partitioning of metabolic flux within the flavonoid pathway. Studies in tea plants have also utilized RNA-seq analysis to investigate genes involved in catechin biosynthesis, including those related to the phenylpropanoid and flavonoid pathways, and their expression profiles during different leaf developmental stages and in response to environmental factors like temperature and light. researchgate.netnih.govfrontiersin.org Differential expression analysis has identified numerous genes potentially involved in catechin accumulation. nih.gov For instance, transcriptomic analysis in transgenic tomato overexpressing tea plant SDH genes (CsSDH3 and CsSDH4) indicated that these genes primarily regulate genes related to both the shikimic acid and flavonoid pathways, jointly promoting galloylated catechin synthesis. oup.comresearchgate.netnih.gov In Norway spruce, the transcript abundance of the F3'5'H gene was found to increase significantly upon fungal infection, correlating with increased this compound content, highlighting the transcriptional regulation of this key enzyme in response to biotic stress. researchgate.netnih.govup.ac.za

Ectopic Biosynthesis and Gene Co-expression Studies

The biosynthesis of (+)-gallocatechin is part of the broader flavonoid pathway in plants. Studies involving ectopic biosynthesis, where genes are expressed in organisms where they don't naturally occur, and gene co-expression analysis have provided insights into the enzymes and genes involved in (+)-gallocatechin formation.

Research has shown that flavonoid 3',5'-hydroxylase (F3'5'H) enzymes play a role in the biosynthesis of gallocatechins, which have a trihydroxylated B-ring. In Norway spruce (Picea abies), a specific F3'5'H enzyme encoded by the CYP75A42 v.2 gene was found to be involved in the conversion of 2,3-(trans)-(+)-catechin to 2,3-(trans)-(+)-gallocatechin. Ectopic expression of this gene along with other flavonoid pathway genes in Nicotiana benthamiana resulted in the accumulation of (+)-gallocatechin. up.ac.za. This suggests that F3'5'H is likely involved in the formation of the trihydroxylated B ring at the flavan-3-ol level in Norway spruce, a mechanism that differs from the dihydroflavonol level hydroxylation observed in many angiosperms up.ac.za.

Gene co-expression studies in Camellia sinensis have explored the relationship between gene expression levels and catechin accumulation. While much research focuses on galloylated catechins like epithis compound gallate (EGCG), studies on the broader catechin pathway, which includes (+)-gallocatechin, are relevant. Key enzymes in the catechin biosynthesis pathway include chalcone (B49325) synthase (CHS), flavanone (B1672756) 3-hydroxylase (F3H), dihydroflavonol 4-reductase (DFR), leucoanthocyanidin reductase (LAR), and anthocyanidin reductase (ANR) researchgate.netoup.com. LAR is involved in the synthesis of 2,3-trans-flavan-3-ols like (+)-catechin and (+)-gallocatechin, converting leucoanthocyanidins to the corresponding flavan-3-ols oup.comfrontiersin.org. ANR, on the other hand, is involved in the synthesis of 2,3-cis-flavan-3-ols frontiersin.org.

Co-expression analysis can reveal genes that are potentially regulated together, suggesting their involvement in the same metabolic process. Studies have identified correlations between the expression of catechin biosynthesis genes and catechin content at different developmental stages and under varying environmental conditions nih.govmdpi.com. For example, the expression of genes like CsANS, CsLAR, and CsANR in Camellia sinensis has been linked to catechin biosynthesis, and their co-expression in heterologous systems like tobacco can promote catechin production oup.com.

The overexpression of genes like flavonoid 3'-hydroxylase (F3'H) from Ginkgo biloba (GbF3′H1) in transgenic Populus has been shown to enhance the content of epithis compound, this compound, and catechin, indicating the influence of such enzymes on the downstream flavonoid metabolites, including (+)-gallocatechin sci-hub.se.

Environmental and Developmental Factors Influencing (+)-Gallocatechin Accumulation in Camellia sinensis and Other Plant Species

The accumulation of (+)-gallocatechin in plants is influenced by a combination of environmental and developmental factors. These factors can affect the expression of genes involved in the biosynthesis pathway and the activity of the enzymes.

In Camellia sinensis, developmental stage significantly impacts catechin content. Generally, the content of total catechins, including galloylated forms, is higher in younger leaves and buds and tends to decrease as the leaves mature. plos.orgmaxapress.com. While some studies indicate that the amount of this compound gallate (GCG) might not differ significantly across developmental stages, the levels of individual catechins, including (+)-gallocatechin, can vary nih.gov.

Environmental factors such as temperature, light intensity, and water availability have been shown to influence catechin accumulation in Camellia sinensis. Temperature is a key factor, with studies suggesting that higher temperatures can promote the synthesis of certain catechins, including EGCG researchgate.netfrontiersin.org. However, the optimal conditions for the accumulation of specific catechins, including (+)-gallocatechin, can vary. For instance, while hot and rainy environments might favor the biosynthesis of esterified catechins like EGCG, reduced rainfall and effective accumulated temperature might promote the accumulation of non-esterified catechins like EGC and catechin nih.gov.

Light intensity also plays a role. Appropriately high light intensity can enhance photosynthetic activity, which in turn can influence the availability of substrates for catechin biosynthesis researchgate.net. Studies have shown that light can be positively correlated with catechin accumulation maxapress.com.

Water stress (drought) has been reported to increase the levels of phenolic compounds, including certain catechins, in some plant species as a defense response frontiersin.orgmdpi.com.

Geographical region and altitude can also contribute to variations in catechin levels in Camellia sinensis, likely due to differences in climatic conditions such as temperature and rainfall scirp.org. Higher altitudes, often associated with lower temperatures, can lead to slower shoot growth and potentially higher accumulation of polyphenolic compounds scirp.org.

In other plant species, such as Cistus creticus, the accumulation of flavan-3-ols, including this compound, has been observed to decrease during fruit development frontiersin.org. Environmental factors like humidity, temperature, precipitation, and solar radiation have a modulatory effect on the production of secondary metabolites in various plants mdpi.com.

The interplay between environmental factors and developmental stages, along with the genetic background of the plant, determines the final concentration and composition of catechins, including (+)-gallocatechin.

Catechin Content in Camellia sinensis at Different Developmental Stages plos.org

| Developmental Stage | Total Catechins (%) | (+)-Gallocatechin (mg/g DW) |

| Bud | High | Variable |

| First Leaf | High | Variable |

| Second Leaf | Decreasing | Variable |

| Third Leaf | Decreasing | Variable |

| Fourth Leaf | Lower | Variable |

| Stem | Low | Low |

| Root | Low | Low |

Note: Data for (+)-Gallocatechin is described as "low in the leaves" relative to other catechins like EGCG and ECG, and significantly lower in stem and root compared to leaves in the source plos.org. Specific quantitative data for (+)-Gallocatechin across all stages were not explicitly presented in a table in the source, but the general trend for total catechins and the relative abundance of GC were indicated.

Influence of Temperature on EGCG and Caffeine (B1668208) Content in Camellia sinensis frontiersin.org

| Temperature (°C) | EGCG Content (Relative) | Caffeine Content (Relative) |

| 15 | Low | Low |

| 20 | Increased | Increased |

| 25 | Significantly Higher | Significantly Higher |

| 30 | Highest | Highest |

Note: This table presents data for EGCG and caffeine as reported in the source frontiersin.org, illustrating the impact of temperature on major tea components. While not directly showing (+)-Gallocatechin, it demonstrates the principle of environmental influence on catechin-related compound accumulation.

Advanced Analytical Methodologies for + Gallocatechin Quantification and Characterization

High-Resolution Separation Techniques for (+)-Gallocatechin Analysis

Chromatographic techniques are fundamental for separating (+)-gallocatechin from other compounds in a sample matrix. High-resolution methods are particularly important for achieving good separation and accurate analysis.

High-Performance Liquid Chromatography (HPLC) with Advanced Detection

HPLC is a widely used technique for the separation and quantification of (+)-gallocatechin in complex mixtures. creative-proteomics.com It is often coupled with detectors such as UV-Visible (UV-Vis) or mass spectrometry (MS) for enhanced sensitivity and accurate quantification. creative-proteomics.commdpi.com HPLC methods have been developed and validated for the determination of catechins, including (+)-gallocatechin, in various samples like tea extracts. thescipub.comnih.govresearchgate.net These methods typically involve reversed-phase C18 columns and gradient elution with mobile phases consisting of water and organic solvents (e.g., methanol (B129727) or acetonitrile) often acidified with formic or phosphoric acid. thescipub.comnih.govresearchgate.netresearchgate.net UV detection is commonly performed at wavelengths around 272-280 nm, where catechins show significant absorbance. nih.govresearchgate.netthermofisher.com

An example of an HPLC method for catechin (B1668976) analysis in tea utilized a C18 column with a mobile phase of water and methanol containing 0.1% formic acid, detected at 272 nm. researchgate.net Another method for tea extract analysis employed gradient elution with a mobile phase of water containing 0.2% phosphoric acid and acetonitrile (B52724), detected using a photodiode array detector. thescipub.comnih.gov The linearity, precision, and accuracy of these methods are typically validated to ensure reliable quantification. nih.gov

Ultra-High-Performance Liquid Chromatography (UHPLC) for Enhanced Resolution

UHPLC offers improved resolution and faster analysis times compared to conventional HPLC, making it suitable for the rapid quantification of catechins, including (+)-gallocatechin, in various matrices. oup.comnih.govthermofisher.com UHPLC systems often utilize smaller particle size columns (e.g., 1.8 µm) and higher pressures. nih.govpensoft.net Coupled with UV or diode array detection (DAD), UHPLC methods allow for the simultaneous quantification of multiple phenolic compounds. oup.comnih.gov

A UHPLC-DAD method was developed for the simultaneous quantification of various phenolics, including gallocatechin, in food products like dark chocolate and green tea. oup.com This method used a C18 column and gradient elution with water containing 0.1% formic acid and acetonitrile. oup.compensoft.net Another UHPLC method for tea catechin analysis employed a C18 column with a mobile phase of pH 2.5 triethanolamine (B1662121) phosphate (B84403) buffer and acetonitrile in a gradient mode, achieving separation in a short run time. nih.gov The selectivity of UHPLC methods can be confirmed by comparison with UHPLC-MS/MS analysis. nih.gov

Chiral Resolution Techniques for Stereoisomer Differentiation

(+)-Gallocatechin is one of the stereoisomers of this compound. creative-proteomics.com Chiral separation techniques are necessary to differentiate and quantify individual stereoisomers. While the search results mention chiral separation of catechins and this compound, specific detailed methods focusing solely on the chiral resolution of (+)-gallocatechin were not extensively detailed. However, the principle involves using chiral stationary phases or chiral selectors in the mobile phase to achieve separation based on the stereochemical differences of the enantiomers. researchgate.netresearchgate.netfuture4200.comnih.gov Cyclodextrin-modified micellar electrokinetic chromatography (CD-MEKC) has been explored for the enantioseparation of (±)-gallocatechin. researchgate.netfuture4200.com

Spectrometric and Spectroscopic Approaches in (+)-Gallocatechin Research

Spectrometric and spectroscopic techniques are vital for the identification, structural elucidation, and quantification of (+)-gallocatechin.

Mass Spectrometry (MS) and Hyphenated Techniques (LC-MS, GC-MS, LC-NMR-MS) for Structural Elucidation and Quantification

Mass spectrometry is a powerful tool for determining the molecular weight and providing structural information about (+)-gallocatechin and its derivatives. creative-proteomics.com Hyphenated techniques combine the separation power of chromatography with the detection capabilities of MS, offering comprehensive analysis.

LC-MS (Liquid Chromatography-Mass Spectrometry) and LC-MS/MS (tandem mass spectrometry) are widely used for the sensitive detection, identification, and quantification of this compound in complex samples. creative-proteomics.commdpi.comnih.govshimadzu.comnih.gov LC-MS couples the separation of (+)-gallocatechin by LC with its detection and characterization by MS. creative-proteomics.comresearchgate.net LC-MS/MS provides additional structural information through fragmentation patterns. mdpi.comnih.govnih.gov These techniques are used in various applications, including the analysis of catechins in tea, honey, and biological samples. researchgate.netmdpi.comnih.govshimadzu.com For instance, LC-MS/MS was used to identify and quantify (-)-gallocatechin (B1674406) gallate as a marker in honey. mdpi.com LC-MS analysis of green tea identified (-)-gallocatechin and (-)-epithis compound (B1671488) based on their ion at m/z 305. researchgate.net

GC-MS (Gas Chromatography-Mass Spectrometry) is suitable for the analysis of volatile or derivatized this compound compounds, providing complementary information. creative-proteomics.comresearchgate.netjst.go.jp GC-MS analysis of trimethylsilyl (B98337) (TMS) derivatives of catechins, including (-)-gallocatechin, has been used for their simultaneous determination in tea drinks. researchgate.netjst.go.jp

LC-NMR-MS is a powerful hyphenated technique that combines liquid chromatography, nuclear magnetic resonance spectroscopy, and mass spectrometry. umcs.pl This technique allows for the separation of compounds by LC, followed by online structural elucidation using both NMR and MS detectors. umcs.plrsc.orgsci-hub.se While specific applications for (+)-gallocatechin were not detailed in the search results, LC-NMR-MS is generally applied for the separation and structural investigation of natural products and drug metabolites in complex mixtures. umcs.plrsc.orgsci-hub.se

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Confirmation

NMR spectroscopy provides detailed information about the molecular structure of (+)-gallocatechin, confirming its identity and allowing for the detection of structural variations. creative-proteomics.comresearchgate.netresearchgate.net Both 1H NMR and 13C NMR spectroscopy are used for structural elucidation. researchgate.netnih.gov NMR can be used independently or in hyphenation with chromatography (e.g., LC-NMR) for the analysis of compounds in mixtures. rsc.orgsci-hub.sersc.org Spectral databases containing 13C NMR data for compounds like this compound derivatives are available. spectrabase.com NMR spectroscopy has been used to identify compounds isolated from plant extracts, including this compound, by comparing spectral data with references. researchgate.net Quantitative NMR (qNMR) can also be used for the simultaneous determination of multiple compounds, including catechins, in samples like green tea. rsc.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Concentration Determination

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique for the quantitative analysis of compounds that absorb light in the UV-Vis region of the electromagnetic spectrum. (+)-Gallocatechin, possessing phenolic and aromatic structures, exhibits characteristic UV absorption, making UV-Vis spectroscopy a useful method for its concentration determination, particularly in relatively pure solutions or as a detector coupled with separation techniques like High-Performance Liquid Chromatography (HPLC) creative-proteomics.comresearchgate.net.

The principle behind using UV-Vis spectroscopy for quantification is the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light beam through the solution. To determine the concentration of (+)-gallocatechin using UV-Vis spectroscopy, a calibration curve is typically constructed by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax) upi.eduresearchgate.net.

While specific λmax values for (+)-gallocatechin can vary slightly depending on the solvent used, related catechins like epithis compound gallate (EGCG) show characteristic absorption maxima around 274-280 nm researchgate.netmyskinrecipes.commyskinrecipes.comnih.gov. Studies on EGCG, a related catechin, indicate that its UV absorption spectrum can show a maximum around 275 nm in various solvents like aqueous buffer, ethanol, and DMSO nih.gov. The absorbance values at this λmax are then plotted against the corresponding concentrations to generate a linear calibration curve researchgate.netmyskinrecipes.com. The concentration of (+)-gallocatechin in a sample can then be determined by measuring its absorbance at the same λmax and interpolating the value on the calibration curve myskinrecipes.com.

UV-Vis spectroscopy, especially when coupled with HPLC (HPLC-UV), enhances sensitivity and selectivity in catechin analysis mdpi.com. However, for complex mixtures, UV-Vis detection alone may not provide sufficient specificity to distinguish (+)-gallocatechin from other co-eluting compounds with similar UV absorption properties.

Metabolomics and Chemical Profiling of (+)-Gallocatechin and its Derivatives in Biological Samples

Metabolomics and chemical profiling approaches are crucial for understanding the metabolic fate of (+)-gallocatechin and identifying its derivatives in biological systems. These techniques provide a comprehensive snapshot of the small molecules present in biological samples, offering insights into absorption, distribution, metabolism, and excretion (ADME) processes creative-proteomics.commdpi.com.

Liquid chromatography coupled with mass spectrometry (LC-MS) is a widely used platform for metabolomics studies of catechins and their metabolites due to its sensitivity and selectivity mdpi.comjst.go.jpnih.gov. LC-MS/MS, in particular, allows for the identification and structural elucidation of metabolites through fragmentation patterns mdpi.comjst.go.jp.

Studies on related catechins like EGCG have identified various metabolites in biological fluids such as plasma and urine, including methylated, glucuronidated, and sulfated forms mdpi.comjst.go.jpmdpi.com. For instance, O-methylated derivatives and glucuronide and sulfate (B86663) conjugates of catechins have been reported as urinary metabolites jst.go.jp. Specifically, 4'-O-methyl-(-)-epithis compound has been identified as a major metabolite of (-)-epithis compound in human plasma and urine, with a longer half-life compared to the parent compound nih.gov.

Metabolomics workflows typically involve sample collection, extraction, analytical measurement (often using LC-MS or GC-MS), and data processing and analysis nih.govmdpi.com. Identifying metabolites can be challenging, and compound databases often lack sufficient records for conjugates jst.go.jp. Advanced computational tools and databases are employed to assist in the annotation of known and unknown metabolites jst.go.jpnih.gov.

Chemical profiling using techniques like LC-MS/MS can also be used to identify specific catechins and their derivatives in complex matrices like honey, helping to determine the botanical origin of the sample researchgate.net.

Interactive Table 1: Examples of Catechin Metabolites Identified in Biological Samples

| Metabolite Type | Example (related to catechins) | Biological Sample | Analytical Technique | Citation |

| Methylated | 4'-O-methyl-(-)-epithis compound | Human plasma, urine | LC-MS, NMR | nih.gov |

| Glucuronidated | This compound-O-glucuronide | Urine | LC-MS | jst.go.jp |

| Sulfated | Catechin-O-sulfate | Urine | LC-MS | jst.go.jp |

| Acylated | EGCG O-acyl derivatives | In vitro studies | Synthesis, biological activity testing | nih.gov |

Sample Preparation and Extraction Techniques for Optimal (+)-Gallocatechin Analysis

Effective sample preparation and extraction are critical steps to ensure accurate and reliable analysis of (+)-gallocatechin from various sources, including plant materials and biological samples nih.gov. The goal is to efficiently isolate the target compound while minimizing degradation and interference from the sample matrix.

For plant matrices like tea leaves, common extraction methods include solvent extraction using polar solvents such as water, methanol, or ethanol, or mixtures thereof mdpi.comnih.govnih.govsci-hub.se. The choice of solvent, temperature, and extraction time significantly impacts the yield and composition of extracted catechins nih.govsci-hub.se. For instance, hot water extraction can yield different catechin profiles compared to methanol extraction acs.org. Microwave-assisted extraction (MAE) and ultrasound-assisted extraction (UAE) are also employed to enhance extraction efficiency nih.gov.

Sample preparation for biological fluids like serum, plasma, or urine typically involves steps to remove proteins and other interfering substances before analysis creative-proteomics.comcreative-proteomics.com. Solvent extraction, solid-phase extraction (SPE), and liquid-liquid extraction (LLE) are frequently used techniques for isolating catechins and their metabolites from biological matrices mdpi.comresearchgate.net. For example, ethyl acetate, acetonitrile, or methanol have been used for the extraction of tea catechins from plasma or tissue homogenates mdpi.com.

Supercritical fluid extraction (SFE) using CO2 has emerged as an environmentally friendly alternative for catechin extraction from plant materials, offering advantages like higher selectivity and reduced solvent usage mdpi.com.

Factors such as pH, temperature, solvent-to-material ratio, and the number and duration of extraction steps play crucial roles in optimizing the extraction process sci-hub.se. Careful consideration of these parameters is necessary to achieve optimal recovery of (+)-gallocatechin and its derivatives for subsequent analysis.

Interactive Table 2: Common Extraction Techniques for Catechins

| Technique | Description | Application (examples) | Advantages | Disadvantages | Citation |

| Solvent Extraction | Using polar solvents (water, methanol, ethanol) or mixtures. | Plant materials (tea leaves), biological samples | Simple, widely used | Can be time-consuming, solvent disposal concerns | mdpi.comnih.govnih.govsci-hub.se |

| Solid-Phase Extraction (SPE) | Using a solid stationary phase to selectively retain analytes. | Biological fluids | Cleanup of sample, concentration of analytes | Requires method development | sci-hub.se |

| Liquid-Liquid Extraction (LLE) | Partitioning analytes between two immiscible liquid phases. | Biological fluids, plant extracts | Can be effective for a range of compounds | Can be labor-intensive, solvent usage | researchgate.net |

| Supercritical Fluid Extraction (SFE) | Using a supercritical fluid (e.g., CO2) as the solvent. | Plant materials | Higher selectivity, reduced solvent usage, environmentally friendly | Requires specialized equipment | mdpi.com |

| Microwave-Assisted Extraction (MAE) | Using microwave energy to heat the solvent and sample. | Plant materials | Faster extraction times | Potential for degradation at high temperatures | nih.gov |

| Ultrasound-Assisted Extraction (UAE) | Using ultrasonic waves to enhance solvent penetration and cell disruption. | Plant materials | Increased extraction yield, faster extraction | Can cause degradation of sensitive compounds | nih.gov |

Molecular Mechanisms of Action of + Gallocatechin in Biological Systems

Modulation of Oxidative Stress Pathways by (+)-Gallocatechin

Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the capacity of the biological system to neutralize them. karger.comaginganddisease.org (+)-Gallocatechin influences oxidative stress through several mechanisms, including direct radical scavenging, enhancing endogenous antioxidant defenses, regulating redox-sensitive signaling pathways, and chelating metal ions. nih.govfrontiersin.org

Direct Free Radical Scavenging and Reactive Oxygen Species (ROS) Homeostasis

(+)-Gallocatechin, owing to the phenolic hydroxyl groups in its structure, can directly interact with and neutralize free radicals. nih.govnih.gov This direct scavenging activity helps to break the chain reactions of radical generation, thereby contributing to the maintenance of ROS homeostasis. nih.gov Studies have shown that catechins, including (+)-gallocatechin, can scavenge a range of radicals and reactive species, such as superoxide (B77818), hydroxyl radicals, peroxyl radicals, and nitrogen oxide. mdpi.com This direct action is considered a primary mechanism by which catechins exert their antioxidant effects. nih.gov

Activation of Endogenous Antioxidant Enzyme Systems (e.g., SOD, CAT, GPx)

Beyond direct radical scavenging, (+)-Gallocatechin can indirectly bolster the antioxidant defense system by modulating the activity and expression of endogenous antioxidant enzymes. frontiersin.org Key enzymes in this system include Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione (B108866) Peroxidase (GPx). karger.commdpi.com These enzymes play crucial roles in detoxifying ROS; SOD converts superoxide radicals to hydrogen peroxide, which is then converted to water and oxygen by CAT and GPx. karger.commdpi.com Research indicates that catechins can upregulate the expression and activity of these enzymes, enhancing the cell's capacity to handle oxidative insults. frontiersin.orgnih.govnih.gov

Regulation of Redox-Sensitive Signaling Pathways (e.g., Nrf2/HO-1)

Chelation of Metal Ions and Inhibition of Fenton Reactions

Transition metal ions, such as iron and copper, can catalyze the formation of highly reactive hydroxyl radicals through Fenton and Haber-Weiss reactions, contributing significantly to oxidative stress. mdpi.commdpi.comacs.org (+)-Gallocatechin possesses metal-chelating properties, allowing it to bind to these metal ions. nih.govnih.govfrontiersin.orgnih.gov By chelating metal ions, (+)-Gallocatechin can reduce their availability to participate in these radical-generating reactions, thereby inhibiting the production of harmful ROS and mitigating oxidative damage. mdpi.comacs.orgnih.govnih.gov This chelation activity is another important mechanism underlying its antioxidant effects. nih.govmdpi.comnih.gov

Anti-inflammatory Signaling Modulation by (+)-Gallocatechin and Galloylated Catechins

Inhibition of NF-κB Activation and Downstream Pro-inflammatory Mediators (e.g., TNF-α, IL-1β, IL-6, COX-2, iNOS)

Modulation of MAP Kinase (MAPK) Pathways (e.g., ERK, JNK, p38)

The Mitogen-Activated Protein Kinase (MAPK) pathways, including Extracellular signal-regulated kinases (ERK), c-Jun N-terminal kinases (JNK), and p38 MAPK, are crucial signaling cascades involved in various cellular processes such as proliferation, differentiation, inflammation, and apoptosis. Modulation of these pathways by bioactive compounds like (+)-Gallocatechin can significantly impact cellular fate and function.

Research indicates that various compounds can interact with MAPK pathways. For instance, specific inhibitors have been developed to target components of these pathways, such as JNK inhibitors (e.g., JNK-IN-5A, JNK-IN-8, JNK inhibitor V, JNK Inhibitor II) harvard.edunih.govguidetomalariapharmacology.orghznu.edu.cn, ERK inhibitors (e.g., ERK Inhibitor II, Ulixertinib, Ravoxertinib) citeab.comresearchgate.net, and p38 MAPK inhibitors (e.g., NJK14047, SB 203580, Ralimetinib) wikipedia.orgciteab.comguidetopharmacology.org. While the provided search results highlight the existence and targeting of these pathways, direct detailed research findings specifically on how (+)-Gallocatechin modulates each of these kinases (ERK, JNK, p38) were not extensively detailed within the immediate search snippets. However, general studies on tea catechins, a class to which (+)-Gallocatechin belongs, often demonstrate broad inhibitory effects on inflammatory signaling pathways that involve MAPKs.

Impact on Toll-Like Receptor (TLR) Signaling

Toll-Like Receptors (TLRs) are a class of proteins that play a key role in the innate immune system. They recognize pathogen-associated molecular patterns (PAMPs) and activate signaling pathways that lead to inflammatory responses. Modulation of TLR signaling can therefore influence immune and inflammatory processes.

Studies on TLR signaling highlight the role of various agonists and antagonists. For example, Resiquimod is described as a TLR7 and TLR8 agonist that activates the TLR signaling pathway, leading to the production of cytokines nih.gov. Loxoribine is also identified as a TLR7 agonist nih.gov. While the search results provide context on TLR signaling and compounds that interact with it, specific data detailing the direct impact of (+)-Gallocatechin on TLR signaling pathways were not prominently featured in the provided snippets. However, given the known immunomodulatory properties of some plant-derived compounds, this remains an area of potential investigation for (+)-Gallocatechin.

Influence on Microglial Activation and Neuroinflammation

Microglia are the primary immune cells of the central nervous system, and their activation plays a critical role in neuroinflammation. Dysregulated microglial activation is implicated in various neurodegenerative diseases. Compounds that can modulate microglial activity hold potential therapeutic interest.

One search result mentions that a selective p38α/β MAPK inhibitor, NJK14047, alleviates neuropathology and cognitive impairment and modulates microglia function in a mouse model of Alzheimer's disease wikipedia.org. This suggests a link between MAPK signaling, microglial activation, and neuroinflammation. While this provides a relevant pathway, direct research findings specifically demonstrating the influence of (+)-Gallocatechin on microglial activation and neuroinflammation were not explicitly present in the provided search results. Further research would be needed to elucidate the specific effects and mechanisms of (+)-Gallocatechin in this context.

Mechanisms Underlying (+)-Gallocatechin's Effects on Cellular Proliferation and Apoptosis

(+)-Gallocatechin, like other polyphenols, has been investigated for its potential effects on cell growth and death, processes that are fundamental to cancer prevention and treatment. Its influence on cellular proliferation and the induction of apoptosis are key areas of study.

Cell Cycle Regulation and Apoptosis Induction

Cell cycle regulation and apoptosis (programmed cell death) are tightly controlled processes essential for maintaining tissue homeostasis. Dysregulation of these processes can lead to uncontrolled cell proliferation, a hallmark of cancer. Inducing cell cycle arrest or apoptosis in cancer cells is a common strategy in cancer therapy.

Studies on various compounds illustrate their ability to induce apoptosis and affect the cell cycle. For instance, Nortriptyline is shown to induce both mitochondria-mediated and death receptor-mediated apoptosis in bladder cancer cells, affecting the expression of various apoptotic proteins medicinacomplementar.com.br. Sulforaphene in combination with Carboplatin also enhances apoptosis and disrupts mitochondrial membrane potential, leading to cell cycle arrest in lung cancer cells hznu.edu.cn. While these examples demonstrate the mechanisms of apoptosis induction and cell cycle arrest by other agents, specific detailed findings on how (+)-Gallocatechin directly regulates the cell cycle and induces apoptosis at a mechanistic level were not extensively provided in the immediate search results. However, its classification as a catechin (B1668976), a group known for potential anti-proliferative effects, suggests this is a relevant area of its biological activity.

Modulation of Apoptotic and Anti-Apoptotic Protein Expression (e.g., Bax, Bcl-2, Caspases)

The balance between pro-apoptotic proteins (like Bax) and anti-apoptotic proteins (like Bcl-2) is a critical determinant of whether a cell undergoes apoptosis. Caspases are a family of proteases that play central roles in the execution phase of apoptosis. Modulating the expression or activity of these proteins is a key mechanism by which many compounds influence cell survival and death.

Several search results mention the involvement of Bax, Bcl-2, and Caspases in apoptosis. For example, Nortriptyline increases the expression of Bax and cleaved caspases (caspase-3, caspase-8, caspase-9) while decreasing Bcl-2 expression medicinacomplementar.com.br. Sulforaphene and Carboplatin combination upregulates Bax and caspases (caspase-3, caspase-9) and downregulates Bcl-2 expression hznu.edu.cn. There are also mentions of Caspase inhibitors, such as Caspase Inhibitor I and Caspase Inhibitor Z-VAD-FMK nih.govciteab.com. While these results confirm the importance of these proteins in apoptosis and show how other compounds modulate them, direct data specifically detailing how (+)-Gallocatechin influences the expression levels or activity of Bax, Bcl-2, and various caspases were not explicitly provided in the immediate search snippets.

Epigenetic Modifications (e.g., DNA Methylation, Histone Acetylation)

Epigenetic modifications, such as DNA methylation and histone acetylation, are crucial mechanisms that regulate gene expression without altering the underlying DNA sequence. Alterations in epigenetic patterns are implicated in various diseases, including cancer and neurodegenerative disorders. Compounds that can influence these modifications have attracted interest as potential therapeutic agents.

Research highlights the role of DNA methylation and histone acetylation in gene regulation and disease. 5-Methylcytosine is described as a methylated form of cytosine that regulates gene transcription, and aberrant methylation is observed in cancer wikipedia.org. Histone acetylation/deacetylation is also recognized as a key regulatory mechanism researchgate.net. Histone deacetylase (HDAC) inhibitors, such as Trichostatin A and Tucidinostat, are known to increase histone acetylation levels, influencing gene expression and potentially inhibiting tumor growth nih.govnih.gov. DNA methyltransferases (DNMTs) are the enzymes responsible for DNA methylation researchgate.net. While the search results provide a general understanding of epigenetic modifications and compounds that affect them, specific detailed findings on how (+)-Gallocatechin directly influences DNA methylation patterns or histone acetylation levels were not extensively presented in the immediate search snippets. However, the broad biological activities of polyphenols suggest this could be a relevant area for (+)-Gallocatechin's mechanisms of action.

Based on the available search results, there is limited specific information detailing the molecular mechanisms of (+)-Gallocatechin concerning the PI3K/Akt/mTOR, Notch, EGFR/IGF1R, and MMPs/Angiogenesis signaling pathways. The search results predominantly focus on the biological activities and mechanisms of epigallocatechin gallate (EGCG), another catechin found in green tea.

While (+)-Gallocatechin is mentioned as a polyphenol compound from green tea with potential anticancer activity, including the inhibition of proliferation and induction of apoptosis in certain cancer cells medchemexpress.com, the detailed interactions with the specific signaling pathways outlined in the request (4.4.1 to 4.4.4) were not found for this particular compound in the provided search snippets.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article focusing solely on the molecular mechanisms of (+)-Gallocatechin as requested, based on the current search results. The available information primarily describes the effects of EGCG on these pathways.

Preclinical Research on the Efficacy of + Gallocatechin

In Vitro Studies on Specific Cell Lines

In vitro studies utilize cell cultures to investigate the biological activities of compounds at the cellular level. Research has examined the effects of (+)-Gallocatechin and related compounds on various cell lines, including neuronal, cancer, macrophage, and cardiomyocyte models.

Neuroprotective Efficacy in Neuronal Cell Models (e.g., HT22 Cells)

Studies investigating the neuroprotective potential of catechins have included gallocatechin (GC). This compound is recognized as one of the catechins possessing potent antioxidant properties. researchgate.net Research on glutamate-induced oxidative stress in mouse hippocampal neuronal HT22 cells compared the neuroprotective effects of several catechins. In one such study, this compound gallate (GCG), a compound structurally related to this compound, demonstrated a notable neuroprotective effect against glutamate (B1630785) excitotoxicity, surpassing that of epithis compound gallate (EGCG) in inhibiting oxidative stress and reducing reactive oxygen species levels. researchgate.net This effect of GCG was attributed to the reduction in intracellular free radicals and Ca²⁺ influx, as well as the inhibition of phosphorylation of ERK and JNK. researchgate.net While these specific detailed findings relate to GCG, they highlight the potential neuroprotective activities within the this compound structural class against glutamate-induced damage in neuronal cell models like HT22. General "catechins" have been reported to protect HT22 cells against glutamate-induced oxidative stress and prevent apoptosis. researchgate.net

Anticancer Potential in Various Cancer Cell Types (e.g., Prostate, Colon, Breast, Ovarian)

The anticancer potential of catechins, including this compound (GC), has been investigated in various cancer cell lines. This compound is listed among the catechins extracted from green tea that possess anti-tumor properties. researchgate.netfrontiersin.orgmdpi.commdpi.com Specifically, (-)-Gallocatechin (B1674406) gallate (GCG), a galloylated derivative of this compound, has shown in vitro anticancer activity. In cell growth assays, (-)-Gallocatechin gallate demonstrated significant inhibition of growth in breast cancer cells (MCF-7), colon cancer cells (HCT-116), and lung cancer cells (NCI-H460). ncats.io At a concentration of 50 µM, it showed 97% inhibition of breast cancer cell growth and 93% inhibition of colon cancer cell proliferation. ncats.io At a higher concentration of 100 µM, (-)-Gallocatechin gallate resulted in total growth inhibition of SF-268 cells. ncats.io While extensive data specifically on (+)-Gallocatechin alone in prostate, breast, colon, and ovarian cancer cell lines were not prominently found in the provided results, the activity of the related compound GCG suggests potential within this structural class.

Anti-inflammatory Effects in Macrophage Models (e.g., RAW264.7 cells)

The anti-inflammatory effects of natural compounds, including catechins, have been studied in macrophage models such as RAW264.7 cells. This compound (GC) has been identified as a component in plant extracts that exhibit anti-inflammatory activity. For instance, this compound was found in an extract of Artemisia iwayomogi, which inhibited lipopolysaccharide (LPS)-stimulated inflammation in RAW264.7 cells by suppressing the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2), as well as inflammatory mediators and pro-inflammatory cytokines. spandidos-publications.com While this effect was attributed to the extract as a whole, it indicates the presence of GC in a matrix with demonstrable anti-inflammatory properties in this cell model. The broader term "catechin" has also been reported to possess anti-inflammatory activity and influence ferroptosis in RAW264.7 cells. nih.gov Another study evaluating the anti-inflammatory activity of a plant extract using RAW 264.7 cells listed (-)-gallocatechin (PubChem CID: 65084) as a compound present, although epithis compound gallate was identified as the major compound in that specific extract. nih.gov

Cardioprotective Effects in Cardiomyocyte Models

Research into the cardioprotective effects of plant-derived compounds has included investigations using cardiomyocyte cell lines, such as H9c2 cells. This compound (GC) has been detected in extracts that demonstrated cardioprotective activity in these models. An extract containing this compound (quantified at 0.15 mg/g) showed cardioprotective effects against isoproterenol-induced cardiotoxicity in H9c2 cells, leading to increased cell viability and reduced levels of reactive oxygen species (ROS). researchgate.net The antioxidant potential of the extract, which included GC, was considered responsible for this protective effect in the cellular model of cardiotoxicity. researchgate.net this compound is also listed among the compounds found in plants with potential cardioprotective effects against glucose-induced oxidative stress in H9C2 cardiomyocytes. nih.gov More generally, catechins have been reported to protect cardiac myocytes from ischemia-reperfusion-induced cell damage in cardiac-derived cell lines. researchgate.net

In Vivo Animal Model Research

In vivo studies using animal models are crucial for understanding the effects of compounds within a complex biological system. Research has explored the potential of catechins, including in the context of neurodegenerative disorders, although specific in vivo studies focusing solely on (+)-Gallocatechin are less prevalent in the provided search results compared to other catechins like EGCG.

Neuroprotection in Models of Neurodegenerative Disorders (e.g., Alzheimer's, Parkinson's, Glutamate Excitotoxicity)

While catechins, including this compound, are recognized for their potential neuroprotective properties in the context of neurodegenerative diseases such as Alzheimer's disease (AD) and Parkinson's disease (PD), the detailed in vivo animal model research presented in the search results predominantly focuses on the effects of epithis compound gallate (EGCG). researchgate.netnih.govfrontiersin.orgresearchgate.netresearchgate.netupf.edud-nb.infonih.govresearchgate.nettandfonline.comnih.gov These studies highlight EGCG's ability to reduce oxidative stress, attenuate neuroinflammation, inhibit protein aggregation (such as amyloid-beta and alpha-synuclein), and improve cognitive and motor functions in animal models of AD and PD. researchgate.netnih.govfrontiersin.orgresearchgate.netresearchgate.netupf.edud-nb.infonih.govresearchgate.nettandfonline.comnih.gov EGCG has also shown neuroprotective effects against glutamate excitotoxicity in animal models. d-nb.info However, specific in vivo studies demonstrating the neuroprotective efficacy of isolated (+)-Gallocatechin in animal models of Alzheimer's, Parkinson's, or glutamate excitotoxicity were not specifically detailed in the provided search results. The available in vivo data primarily supports the neuroprotective potential of the catechin (B1668976) class, with EGCG being the most extensively studied compound in this regard.

Anticancer Activity in Xenograft and Carcinogen-Induced Models

Based on the available search results, detailed preclinical findings specifically on the anticancer activity of (+)-Gallocatechin in xenograft and carcinogen-induced models were not found. Research in this area has largely focused on other tea catechins like EGCG, which have demonstrated various effects in such models, including influencing tumor development, inducing apoptosis, and regulating signaling pathways. foodandnutritionjournal.orgmdpi.comjmedcasereportsimages.orgfrontiersin.orgnih.govnih.gov

Metabolic Regulation in Models of Diabetes and Obesity

Specific preclinical research detailing the effects of (+)-Gallocatechin on metabolic regulation in models of diabetes and obesity was not present in the provided search results. Studies on catechins and metabolic health in these models, as identified in the search results, primarily discuss EGCG and its potential to improve glucose homeostasis, insulin (B600854) sensitivity, and affect body weight and fat mass in diet-induced obesity and diabetic models. jneonatalsurg.commdpi.comnih.govnih.govresearchgate.netmdpi.comspandidos-publications.com

Structure Activity Relationship Sar Studies of + Gallocatechin

Influence of the Galloyl Group on Biological Activities

The presence of a galloyl group significantly impacts the biological activities of catechins sigmaaldrich.commdpi.comresearchgate.net. Research indicates that galloylated catechins generally exhibit stronger biological effects compared to their non-galloylated counterparts sigmaaldrich.commdpi.commdpi.com.

For instance, studies on free radical scavenging abilities have shown that galloylated catechins, such as (-)-epigallocatechin (B1671488) gallate (EGCG) and (-)-gallocatechin (B1674406) gallate (GCG), are more potent antioxidants than non-galloylated catechins like (-)-epithis compound (EGC) and (-)-gallocatechin (GC) sigmaaldrich.commdpi.com. The galloyl group, typically attached at the 3-position of the C-ring, is considered a crucial pharmacophore for various activities, including antioxidant, anti-obesity, antiviral, and anti-cancer effects researchgate.netmdpi.comresearchgate.netmdpi.com.

The enhanced activity conferred by the galloyl group is often attributed to the additional hydroxyl groups it provides, which can participate in hydrogen bonding and electron delocalization, thereby increasing the compound's ability to scavenge free radicals and interact with biological targets explorationpub.comnih.govplos.org. Studies on the interaction of catechins with proteins like bovine serum albumin (BSA) have shown that the galloyl moiety enhances binding affinity, suggesting its importance in molecular interactions plos.org.

Data from studies comparing galloylated and non-galloylated catechins demonstrate this influence. For example, in assays measuring free radical scavenging, compounds with a galloyl group consistently show higher activity.

Stereochemical Considerations and Bioactivity Profiles of (+)-Gallocatechin Isomers

Stereochemistry plays a significant role in the biological activities of this compound and its isomers ontosight.aifrontiersin.orgresearchgate.net. (+)-Gallocatechin and (-)-gallocatechin are stereoisomers, differing in the spatial arrangement of hydroxyl groups at specific carbons (C-2 and C-3) ontosight.aicaymanchem.com. These differences in three-dimensional structure can lead to variations in how these molecules interact with biological targets, affecting their potency and efficacy frontiersin.org.

Studies comparing the biological activities of catechin (B1668976) epimers (which differ in stereochemistry at C-2) and isomers (which may differ at C-3 or have a galloyl group) have revealed distinct bioactivity profiles sigmaaldrich.comresearchgate.net. For instance, differences in stereochemistry have been shown to influence antioxidant activity, enzyme inhibition, and interactions with cellular pathways sigmaaldrich.comfrontiersin.orgresearchgate.net.

Although the search results primarily discuss the stereochemistry of other catechins like (-)-epithis compound gallate (EGCG) and (-)-gallocatechin gallate (GCG), the principles extend to (+)-gallocatechin and its isomers. For example, a study on the pH-dependent antioxidant activity of catechin epimers noted that the steric structure influenced the activity of galloylated catechins like GCG and EGCG researchgate.net. Another study investigating the inhibition of the SARS-CoV-2 main protease by catechins highlighted that the stereochemistry, in addition to functional groups, contributed to inhibitory activity juniperpublishers.com.

Research on methylated catechin and epithis compound derivatives also explored the impact of stereoisomerism on modulating multidrug resistance, indicating that specific stereoisomers exhibited higher potency nih.gov.

Modifications to the A, B, and D Rings and their Impact on Pharmacological Properties

The B-ring, particularly the presence of vicinal diol groups (two hydroxyl groups on adjacent carbons), is crucial for antioxidant activity due to its ability to scavenge free radicals mdpi.comnih.govmdpi.com. The number and position of hydroxyl groups on the B-ring influence the potency of this effect mdpi.commdpi.comnih.gov. For example, catechins with a pyrogallol (B1678534) structure (three hydroxyl groups) on the B-ring, like this compound and epithis compound, generally exhibit stronger antioxidant activity than those with a catechol structure (two hydroxyl groups) sigmaaldrich.commdpi.com.

Modifications to the A-ring can also impact activity. For instance, substitution at the C-8 position of the A-ring has been shown to enhance the antioxidant activity of (+)-catechin derivatives researchgate.netresearchgate.net.

The D-ring, which is part of the galloyl moiety when present, plays a significant role, particularly in activities related to protein binding and cytotoxicity mdpi.comscielo.br. The hydroxyl groups on the galloyl group (D-ring) contribute to interactions with biological targets and enhance activities like proteasome inhibition and inhibition of fatty acid synthase mdpi.comscielo.br.

Studies involving synthetic analogs with modifications to these rings have provided insights into their structure-activity relationships. For example, modifications to the B and/or D rings of EGCG have been shown to influence proteasome inhibitory activity mdpi.com. Dehydroxylation of these rings can reduce activity, while peracetate protection can retain it mdpi.com.

Research on the inhibition of heat shock protein 90 (Hsp90) by EGCG analogs revealed that phenolic groups on the A-ring enhanced inhibition, while those on the D-ring were less favorable for this specific activity mdpi.com.

Synergistic and Antagonistic Interactions of + Gallocatechin in Complex Systems

Interactions with Other Catechins and Flavan-3-ols

Flavan-3-ols, including (+)-gallocatechin, are a diverse group of compounds often found together in natural sources like tea. wikipedia.org Studies investigating the interactions between different catechin (B1668976) derivatives have shown varied effects. For instance, gallocatechin gallate (GCG) and epithis compound gallate (EGCG) have frequently demonstrated synergistic interactions with other catechins, particularly in terms of antioxidant activity. researchgate.netdoi.org Conversely, combinations of catechin stereoisomers like epicatechin (EC) and catechin have been reported to exhibit antagonism. researchgate.netdoi.org The presence of galloyl groups in catechins, such as in EGCG and GCG, appears to play a significant role in their biological activities, including antioxidant potential. researchgate.net While galloylated flavan-3-ols generally show higher free radical quenching capacity in certain assays, the interactions within mixtures can be complex and depend on the specific compounds and their concentrations. researchgate.net

Combined Effects with Other Phytochemicals (e.g., Flavonols)

(+)-Gallocatechin can interact with other classes of phytochemicals, such as flavonols, which are also abundant in plants. wikipedia.orgresearchgate.netnexusacademicpublishers.com Research on green tea extracts, which contain both catechins and flavonols, suggests that the presence of flavonols can lead to additive interactions in terms of antioxidant capacity, while catechins are primarily responsible for synergistic effects within the extract. researchgate.net However, the nature of these interactions can be concentration-dependent and may vary depending on the specific phytochemicals involved and the biological endpoint being measured. nexusacademicpublishers.com For example, mixtures of quercetin, a flavonol, with green tea have been reported to exert a synergistic effect on antioxidant activity regardless of concentration in some studies. researchgate.netdoi.org

Interactions with Conventional Therapeutic Agents in Disease Models

The potential for (+)-gallocatechin and other green tea catechins to interact with conventional therapeutic agents has been explored in various disease models, particularly in the context of cancer and infectious diseases. nih.govmdpi.comuni-greifswald.demdpi.comnih.govunige.ch These interactions can be synergistic, additive, or even antagonistic, influencing the efficacy and potential toxicity of the conventional drug. mdpi.commdpi.com For instance, EGCG, a closely related catechin, has shown synergistic cytotoxic effects with certain chemotherapeutic agents like cisplatin (B142131) and paclitaxel (B517696) in cancer cells. mdpi.com This synergy can involve enhancing DNA damage in cancer cells while potentially protecting healthy cells from oxidative stress. mdpi.com In the context of infectious diseases, combinations of green tea catechins, including EGCG, with antibiotics have demonstrated synergistic antimicrobial activities against multidrug-resistant bacteria. uni-greifswald.demdpi.combohrium.com However, antagonistic interactions have also been observed, for example, between EGCG and certain antibiotics like glycopeptides, potentially due to direct binding. oup.com The interaction between catechins and therapeutic agents can also involve modulation of drug-metabolizing enzymes and transporters, potentially altering drug pharmacokinetics. mdpi.commu-varna.bg

Mechanistic Basis of Synergism and Antagonism at the Molecular Level

The mechanisms underlying the synergistic and antagonistic interactions of (+)-gallocatechin and other flavan-3-ols are multifaceted and can occur at various molecular levels. Several mechanisms have been proposed:

Antioxidant and Pro-oxidant Effects: Flavonoids, including catechins, can exhibit both antioxidant and pro-oxidant activities depending on their concentration and the cellular environment. nih.govnih.govnih.govfrontiersin.org Interactions with other compounds can influence this delicate balance, leading to synergistic or antagonistic effects on oxidative stress. nih.govacs.org

Modulation of Signaling Pathways: Catechins can interact with numerous cellular signaling pathways involved in processes such as cell proliferation, apoptosis, inflammation, and drug resistance. mdpi.comnih.govnih.govfrontiersin.orgnih.govnih.gov Synergistic or antagonistic effects can arise when (+)-gallocatechin is combined with compounds that target the same or different points in these pathways. mdpi.comnih.gov

Direct Binding and Molecular Interactions: (+)-Gallocatechin and other polyphenols can directly bind to proteins, enzymes, and even other small molecules, altering their activity or bioavailability. oup.comnih.govmdpi.comexplorationpub.com This direct interaction can be a basis for both synergistic and antagonistic effects, such as the potential binding of EGCG to antibiotics leading to antagonism. oup.com

Effects on Drug Transport and Metabolism: Green tea catechins can modulate the activity of drug-metabolizing enzymes and transmembrane transporters, influencing the absorption, distribution, metabolism, and excretion of conventional drugs. mdpi.commu-varna.bg This can lead to altered drug concentrations and contribute to observed synergistic or antagonistic effects in disease models. mu-varna.bg

Impact on Microbial Targets: In the context of antimicrobial interactions, catechins can affect bacterial cells through various mechanisms, including inhibiting enzymes, damaging cell membranes, and disrupting biofilm formation. mdpi.comnih.govmdpi.comnih.govmdpi.com Synergism with antibiotics may occur if the catechin enhances the antibiotic's access to its target or interferes with bacterial resistance mechanisms. uni-greifswald.debohrium.comnih.gov

Understanding the specific molecular targets and pathways involved in these interactions is crucial for predicting and optimizing the combined effects of (+)-gallocatechin with other compounds for therapeutic purposes.

Metabolism and Biotransformation of + Gallocatechin

Pathways of Absorption, Distribution, and Elimination of (+)-Gallocatechin

Absorption of flavan-3-ols, including (+)-Gallocatechin, primarily occurs in the small intestine. Studies in humans have indicated that glucuronide, sulfate (B86663), and methyl metabolites of (epi)gallocatechin reach peak plasma concentrations within 1.6 to 2.3 hours after ingestion, suggesting absorption in this region of the gastrointestinal tract. researchgate.netnih.gov These concentrations typically decline over several hours, with only trace amounts remaining in plasma after 8 hours. researchgate.netnih.gov

Following absorption, (+)-Gallocatechin and its metabolites are distributed throughout the body. Studies on related catechins like (-)-epithis compound-3-gallate (EGCG) show rapid dissemination to various tissues and organs, although the concentrations detected in tissues can be very low compared to the ingested amount. mdpi.com Metabolites have been identified in biological fluids such as plasma, urine, and feces, as well as in organs including the liver, kidneys, and intestinal mucosa. mdpi.com

Elimination of (+)-Gallocatechin metabolites occurs primarily through urinary and biliary excretion. Research on (epi)this compound indicates that urinary excretion of metabolites over a 24-hour period accounts for a portion of the ingested amount, suggesting a higher absorption rate compared to some other flavonoids. researchgate.netnih.gov For (epi)this compound, this was reported to be around 11.4% of the ingested amount in one human study. researchgate.netnih.gov Enterohepatic recirculation, where metabolites are secreted in bile into the intestine and then reabsorbed, can also influence the pharmacokinetic profile of flavan-3-ols. researchgate.net

Data from human studies on the urinary excretion of (epi)catechin and (epi)this compound metabolites after green tea consumption highlight differences in their elimination:

| Compound | Percentage of Ingested Amount Excreted in Urine (24h) |

| (epi)catechin | 28.5% |

| (epi)this compound | 11.4% |